![molecular formula C10H18ClN B6223181 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride CAS No. 2763756-58-5](/img/new.no-structure.jpg)
4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride
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Overview
Description
4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane structure. This structure is known for its high strain and rigidity, making it an interesting subject for chemical research and applications. The compound is used in various fields, including medicinal chemistry and materials science, due to its distinctive properties .
Preparation Methods
The synthesis of 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride involves several steps. One common method includes the functionalization of bicyclo[1.1.1]pentane derivatives. This process often involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and yield .
Chemical Reactions Analysis
4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane structure can mimic the para-substituted phenyl ring, allowing it to interact with various biological targets similarly to phenyl-containing compounds. This interaction can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride is unique due to its bicyclo[1.1.1]pentane core. Similar compounds include:
Bicyclo[1.1.1]pentylamine hydrochloride: Used in similar applications but differs in its amine functional group.
tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate: Another derivative with distinct functional groups that alter its chemical properties and applications.
These compounds share the bicyclo[1.1.1]pentane structure but differ in their functional groups, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
2763756-58-5 |
---|---|
Molecular Formula |
C10H18ClN |
Molecular Weight |
188.7 |
Purity |
95 |
Origin of Product |
United States |
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